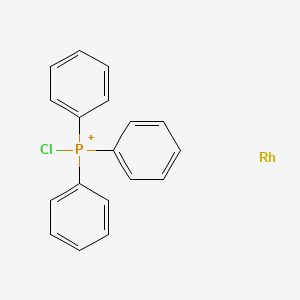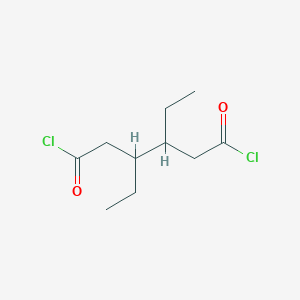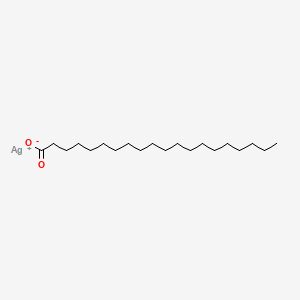
Silver icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver icosanoate, also known as eicosanoic acid silver salt, is an organic silver compound with the chemical formula C20H39AgO2. It is a white solid that is soluble in organic solvents but has low solubility in water. This compound is known for its stability and is used in various applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver icosanoate can be synthesized by reacting icosanoic acid with silver oxide or silver salts. The reaction typically takes place in a solvent such as ethanol. The general reaction is as follows:
C20H39COOH+Ag2O→C20H39COOAg+H2O
Industrial Production Methods
In industrial settings, this compound is produced by mixing icosanoic acid with a silver salt, such as silver nitrate, in an organic solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Silver icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.
Reduction: It can be reduced to form elemental silver and icosanoic acid.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silver oxide and various carboxylic acid derivatives.
Reduction: Elemental silver and icosanoic acid.
Substitution: Silver halides and corresponding metal icosanoates
Aplicaciones Científicas De Investigación
Silver icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential in antimicrobial coatings and wound dressings.
Industry: Utilized in the production of conductive inks and coatings for electronic devices
Mecanismo De Acción
The mechanism by which silver icosanoate exerts its effects involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to structural damage and increased permeability. Silver ions can also bind to cellular proteins and DNA, disrupting essential biological processes and leading to cell death. The primary molecular targets include thiol groups in proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Silver acetate (C2H3AgO2): Used in similar applications but has different solubility and reactivity properties.
Silver stearate (C18H35AgO2): Another long-chain silver carboxylate with similar uses in antimicrobial and industrial applications.
Silver laurate (C12H23AgO2): Shorter chain length compared to silver icosanoate, affecting its physical properties and applications.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its stability and solubility in organic solvents, making it particularly useful in applications requiring long-lasting antimicrobial effects and stable conductive coatings .
Propiedades
Número CAS |
24687-57-8 |
|---|---|
Fórmula molecular |
C20H39AgO2 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
silver;icosanoate |
InChI |
InChI=1S/C20H40O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
WSNSABOWXUGUPR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


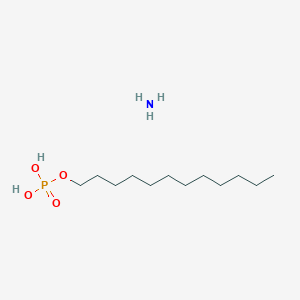
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

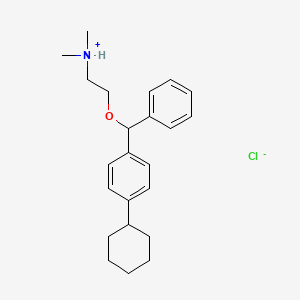
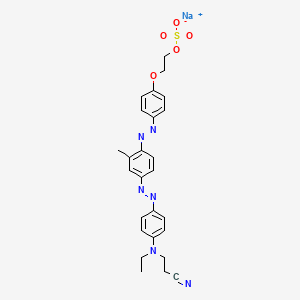
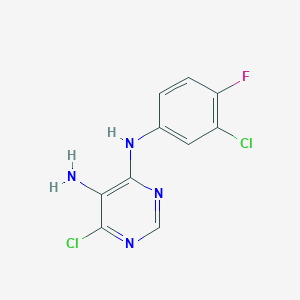
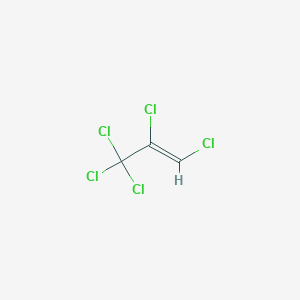

![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
